Home > Products > Screening Compounds P54597 > Dabigatran Impurity F
Dabigatran Impurity F - 211915-07-0

Dabigatran Impurity F

Catalog Number: EVT-1478386
CAS Number: 211915-07-0
Molecular Formula: C36H45N7O5
Molecular Weight: 655.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
O-Octyl Dabigatrian Ethyl Ester is an impurity of Dabigatran Ethyl Ester, a nonpeptide, direct thrombin inhibitor.
Overview

Dabigatran Impurity F is a specific impurity associated with the anticoagulant drug dabigatran etexilate, which is widely used for the prevention and treatment of thromboembolic disorders. Impurities like Dabigatran Impurity F can arise during the synthesis and degradation of dabigatran etexilate, impacting the drug's quality and efficacy. Understanding these impurities is crucial for pharmaceutical development, regulatory compliance, and ensuring patient safety.

Source

Dabigatran etexilate is synthesized from various starting materials, including benzimidazole derivatives and amines. The presence of impurities such as Dabigatran Impurity F can occur due to incomplete reactions, hydrolysis, or degradation processes during manufacturing or storage . The specific pathways leading to the formation of Dabigatran Impurity F are often detailed in patent literature and research studies focusing on impurity profiling and synthesis optimization .

Classification

Dabigatran Impurity F falls under the category of pharmaceutical impurities, which are classified based on their origin (process-related or degradation-related) and their potential impact on drug safety and efficacy. Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines for the acceptable limits of such impurities in pharmaceutical products.

Synthesis Analysis

Methods

The synthesis of Dabigatran Impurity F typically involves chemical reactions that can lead to various by-products. The methods for synthesizing dabigatran etexilate also include steps that can inadvertently produce impurities. For example, hydrolysis reactions under specific conditions can yield Dabigatran Impurity F as a by-product .

Technical Details

The synthesis process often utilizes liquid chromatography methods to separate and identify impurities. High-performance liquid chromatography (HPLC) is commonly employed to analyze the purity of dabigatran etexilate formulations, allowing for the quantification of Dabigatran Impurity F among other related substances .

Molecular Structure Analysis

Structure

Dabigatran Impurity F's molecular structure is characterized by its unique chemical formula, which reflects its derivation from dabigatran etexilate. While specific structural details are less frequently published than those for the main compound, it is recognized that impurities often retain core structural elements with slight modifications that affect their pharmacological properties.

Data

The molecular weight and structural characteristics of Dabigatran Impurity F can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analytical methods provide insights into the compound's identity and help confirm its presence in pharmaceutical formulations .

Chemical Reactions Analysis

Reactions

Dabigatran Impurity F may form through various chemical reactions during the synthesis of dabigatran etexilate. Hydrolysis reactions are particularly significant, where water reacts with dabigatran etexilate under specific conditions, leading to the formation of several hydrolysis products, including Dabigatran Impurity F .

Technical Details

The reaction pathways are often complex and can involve multiple steps, including nucleophilic attacks on reactive sites within the dabigatran molecule. Understanding these pathways is essential for developing strategies to minimize impurity formation during drug manufacturing.

Mechanism of Action

Process

Data

Research indicates that impurities can alter drug absorption and metabolism. Therefore, studying the mechanism by which Dabigatran Impurity F interacts with biological systems is crucial for assessing its impact on therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical Properties

Dabigatran Impurity F typically presents as a solid at room temperature. Its solubility characteristics may vary depending on environmental conditions such as pH and temperature.

Chemical Properties

The chemical properties of Dabigatran Impurity F include stability under specific storage conditions and reactivity with other compounds in pharmaceutical formulations. Detailed studies often involve assessing its stability under accelerated conditions to predict shelf life and degradation pathways .

Applications

Scientific Uses

Dabigatran Impurity F serves primarily as a reference standard in quality control processes within pharmaceutical manufacturing. Its characterization helps ensure that dabigatran etexilate formulations meet regulatory standards for purity and safety.

Additionally, understanding this impurity contributes to broader research efforts aimed at improving synthesis methodologies for dabigatran etexilate, enhancing product quality while minimizing adverse effects associated with impurities .

Introduction to Dabigatran and Its Impurities

Pharmacological Context of Dabigatran Etexilate as an Oral Anticoagulant

Dabigatran etexilate is a low-molecular-weight, non-peptide prodrug that serves as a direct thrombin inhibitor (DTI). Following oral administration, it undergoes rapid hydrolysis by esterases to its active metabolite, dabigatran. This active form binds specifically to the fibrin-binding site of thrombin (Factor IIa), preventing the conversion of fibrinogen to fibrin—the final step in the coagulation cascade [1]. Unlike traditional anticoagulants like warfarin, dabigatran etexilate offers a predictable pharmacokinetic profile with a half-life of 12–14 hours and peak plasma concentrations achieved within 2–3 hours post-administration, eliminating routine coagulation monitoring [1]. Its clinical applications include stroke prevention in non-valvular atrial fibrillation (AF), treatment of deep vein thrombosis (DVT), and pulmonary embolism (PE), positioning it as a cornerstone in modern anticoagulation therapy. The synthesis involves complex multi-step organic reactions, increasing the potential for structurally related impurities to form during manufacturing [1] [4].

Regulatory Importance of Impurity Profiling in Anticoagulant Pharmaceuticals

Impurity profiling is a non-negotiable requirement in pharmaceutical quality control, governed by ICH Q3A–Q3D guidelines. For anticoagulants like dabigatran, impurities—even at trace levels—can significantly alter pharmacokinetics or introduce toxicological risks. The 2022 recall of generic dabigatran batches by Ascend Laboratories exemplifies this criticality: N-nitroso-dabigatran, a nitrosamine impurity classified as a potential carcinogen, was detected above acceptable intake limits (AI ≤ 96 ng/day) [8]. Such events underscore why regulatory bodies (FDA, EMA) mandate rigorous identification, quantification, and reporting of impurities. Process-related impurities (e.g., synthetic intermediates) and degradation products must be controlled below thresholds of 0.10%–0.15%, depending on daily exposure [4]. For dabigatran, this necessitates advanced analytical methods (LC–MS/MS, HPLC) validated to detect impurities at ppm levels, ensuring batch-to-batch consistency and patient safety [4] [8].

Classification and Sources of Dabigatran-Related Impurities

Dabigatran impurities are broadly categorized based on origin:

  • Process-Related Impurities: Arise during synthesis or purification. Examples include:
  • Dabigatran Impurity F: An alkyl chain variant (O-octyl instead of O-hexyl) formed during esterification due to reagent impurities or incomplete purification [7] [10].
  • Dihexyl Mesylate (DBG-3A): Generated from residual solvents or catalysts [4].
  • Desethyl Dabigatran Etexilate Carboxamide: A side-product from incomplete amidation [4].

  • Degradation Impurities: Result from API instability. Examples include:

  • Dabigatran Etexilate N-Oxide: Oxidation of the pyridine ring under heat or light exposure [1].
  • Dabigatran Nitrosamine: Nitrosation under acidic conditions or via nitrite-contaminated excipients [8].

Table 1: Structural Characteristics of Dabigatran Etexilate vs. Key Impurities

CompoundMolecular FormulaMolecular Weight (g/mol)Structural DistinctionCAS No.
Dabigatran EtexilateC₃₄H₄₁N₇O₅627.73O-hexyl carbamate group211915-06-9
Dabigatran Impurity FC₃₆H₄₅N₇O₅655.79O-octyl carbamate group (C8 alkyl chain)211915-07-0
Dabigatran Etexilate Impurity 29C₁₉H₂₀N₄O₄368.39Hydrolyzed benzimidazole core1642853-67-5
N-Nitroso-dabigatranC₃₄H₄₀N₈O₆656.73Nitroso group (–N=O) attached to amidine2892260-29-4

Table 2: Regulatory Status of Key Dabigatran Impurities

ImpurityTypeAcceptable LimitPrimary RiskDetection Method
Impurity FProcess-related≤0.15%May alter lipophilicity/bioavailabilityHPLC-UV [7]
N-Nitroso-dabigatranDegradation≤96 ng/dayPotential genotoxic carcinogenLC–MS/MS [8]
Dabigatran Sulfate SaltProcess-related≤0.10%Alters solubility and dissolution kineticsIon chromatography [4]
Desethyl DabigatranHydrolysis product≤0.20%Reduced anticoagulant activityHPLCDAD [4]

Impurity F specifically originates from the use of octanol instead of hexanol during the carbamate formation step, leading to an O-octyl variant with increased molecular weight (655.79 g/mol vs. 627.73 g/mol) and altered lipophilicity [2] [7]. This structural change is significant enough to necessitate separate monitoring, as it may impact the drug’s partition coefficient (log P) and metabolic stability. Analytical differentiation relies on mass spectrometry due to the subtle structural difference—a two-carbon extension in the alkyl chain [7] [9].

Properties

CAS Number

211915-07-0

Product Name

Dabigatran Impurity F

IUPAC Name

ethyl 3-[[1-methyl-2-[[4-(N-octoxycarbonylcarbamimidoyl)anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

Molecular Formula

C36H45N7O5

Molecular Weight

655.8 g/mol

InChI

InChI=1S/C36H45N7O5/c1-4-6-7-8-9-12-23-48-36(46)41-34(37)26-14-17-28(18-15-26)39-25-32-40-29-24-27(16-19-30(29)42(32)3)35(45)43(22-20-33(44)47-5-2)31-13-10-11-21-38-31/h10-11,13-19,21,24,39H,4-9,12,20,22-23,25H2,1-3H3,(H2,37,41,46)

InChI Key

HEJZABCHPVKGHZ-UHFFFAOYSA-N

Synonyms

O-Octyl Dabigatran Ethyl Ester; N-[[2-[[[4-[Imino[[(octyloxy)carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine Ethyl Ester

Canonical SMILES

CCCCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.